molecular formula C20H18FN3O3 B2654101 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021223-00-6

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2654101
CAS No.: 1021223-00-6
M. Wt: 367.38
InChI Key: FFSTZPARTQUIHK-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine. This specific compound has been studied for its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl alcohol, methyl acetoacetate, and pyridine-3-carboxaldehyde.

    Formation of Intermediate: The first step involves the reaction of 4-fluorobenzyl alcohol with a suitable base to form the corresponding alkoxide, which then reacts with methyl acetoacetate to form an intermediate ester.

    Cyclization: The intermediate ester undergoes cyclization in the presence of ammonia or an amine to form the dihydropyridine ring.

    Final Coupling: The final step involves coupling the dihydropyridine intermediate with pyridine-3-carboxaldehyde under reductive amination conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it has been studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases. Its ability to interact with biological membranes and proteins makes it a valuable tool in biochemical research.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. It has been investigated for its role in modulating calcium channels, which are crucial in various physiological processes, including muscle contraction and neurotransmission.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of calcium channels. By binding to these channels, it prevents the influx of calcium ions into cells, which is essential for various cellular functions. This inhibition can lead to vasodilation, reduced blood pressure, and decreased cardiac workload, making it useful in treating hypertension and angina.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic uses.

Uniqueness

Compared to nifedipine and amlodipine, 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide may offer unique pharmacokinetic properties, such as improved bioavailability or longer duration of action. Its specific substituents, like the fluorobenzyl group, can also confer distinct biological activities and interactions.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-24-12-19(27-13-14-4-6-16(21)7-5-14)18(25)9-17(24)20(26)23-11-15-3-2-8-22-10-15/h2-10,12H,11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSTZPARTQUIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCC2=CN=CC=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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